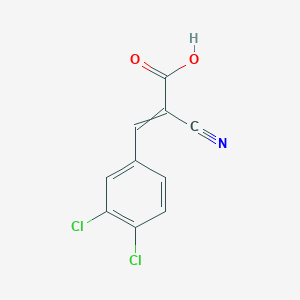

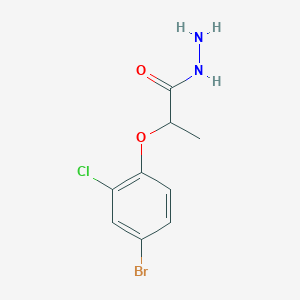

2-(4-Bromo-2-chlorophenoxy)propanohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related halogenated compounds typically involves the reaction of halogenated phenols with other chemicals. For instance, 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate and 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate are synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid and 3-nitrobenzoic acid, respectively, using potassium or sodium carbonate in DMF medium at room temperature . These methods could potentially be adapted for the synthesis of "2-(4-Bromo-2-chlorophenoxy)propanohydrazide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated compounds is often confirmed using techniques such as IR spectroscopy and single-crystal X-ray diffraction studies . These methods provide detailed information about the geometrical parameters of the molecules. For example, the structure of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one was extensively studied using single-crystal X-ray diffraction and Hirshfeld surface analysis .

Chemical Reactions Analysis

The chemical reactions of halogenated compounds can lead to the formation of various products, especially under high-temperature conditions. For example, the high-temperature oxidation and pyrolysis of a mixture of 2-chlorophenol and 2-bromophenol result in the formation of a range of products, including dibenzo-p-dioxins, dibenzofurans, and brominated and chlorinated phenols . These reactions are influenced by the presence of halogens, which can affect the concentration of radicals and the yield of certain products.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds are influenced by their molecular structure. The presence of halogen atoms can affect properties such as polarity, boiling point, and reactivity. The conformational analysis of halohydrins, like 1-chloro- and 1-bromo-2-propanol, shows that the orientation of the halogen and hydroxyl groups can have a significant impact on the molecule's properties . Additionally, the separation of diastereoisomers of a halogenated compound using supercritical fluid chromatography demonstrates the importance of physical properties in analytical chemistry .

Wissenschaftliche Forschungsanwendungen

HPLC Measurement in Diagnosis

High-performance liquid-chromatographic assays have been developed for chlorophenoxy herbicides like 2-(4-Bromo-2-chlorophenoxy)propanohydrazide to aid in diagnosing acute poisoning. These assays are crucial in detecting and quantifying the presence of such compounds in biological specimens, offering a reliable method for medical professionals to assess exposure levels (Flanagan & Ruprah, 1989).

Environmental Degradation Products

Studies on the oxidative thermal degradation of a mixture of 2-chlorophenol and 2-bromophenol have been conducted to understand the formation of bromochlorodibenzo-p-dioxins and dibenzofurans, which are significant environmental pollutants. Understanding the reaction products and their yields helps in assessing the environmental impact and the mechanisms behind the formation of these complex molecules (Evans & Dellinger, 2006).

Photocatalyzed Degradation Studies

Titanium dioxide-mediated photocatalyzed degradation studies of various organic pollutants, including chlorophenoxy compounds, have been conducted. These studies are vital in exploring the efficacy of photocatalytic processes in degrading hazardous organic compounds in water, contributing to environmental cleanup efforts (Bahnemann, Muneer, & Haque, 2007).

Spectroscopic Characterization and Nonlinear Optical Properties

The synthesis and characterization of organic hydrazide derivatives, including 2-(4-chlorophenoxy) compounds, have been studied, emphasizing their spectroscopic properties and nonlinear optical behavior. Such studies are fundamental in understanding the material properties, which have applications in various fields like photonics and material science (Purandara et al., 2019).

Photoreaction Mechanisms

Investigations into the photoreaction mechanisms of bromophenols through low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculation provide insights into the photochemical behavior of such compounds. These studies are crucial for understanding the stability and reactivity of these compounds under various environmental conditions (Akai et al., 2002).

Eigenschaften

IUPAC Name |

2-(4-bromo-2-chlorophenoxy)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClN2O2/c1-5(9(14)13-12)15-8-3-2-6(10)4-7(8)11/h2-5H,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNFXQJEWVQEOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

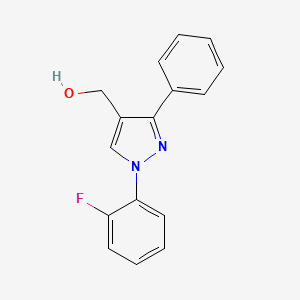

CC(C(=O)NN)OC1=C(C=C(C=C1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397110 |

Source

|

| Record name | 2-(4-bromo-2-chlorophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-2-chlorophenoxy)propanohydrazide | |

CAS RN |

588679-51-0 |

Source

|

| Record name | 2-(4-bromo-2-chlorophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1334325.png)